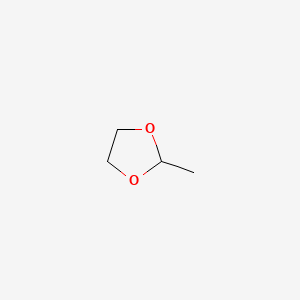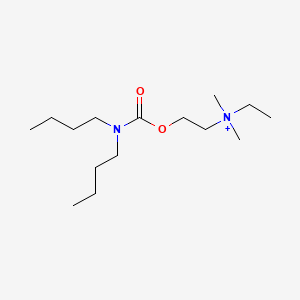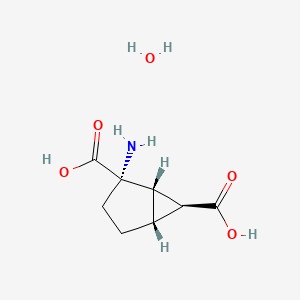
Eglumetad monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eglumetad monohydrate, also known as eglumegad, is a research compound developed by Eli Lilly and Company. It is a glutamate-derived compound that acts as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). This compound has been investigated for its potential in treating anxiety and drug addiction .
Méthodes De Préparation
Eglumetad monohydrate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Eglumetad monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Eglumetad monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of glutamate-derived compounds.
Biology: It is used to investigate the role of metabotropic glutamate receptors in various biological processes.
Medicine: It has shown potential in treating anxiety and drug addiction.
Industry: It is used in the development of new drugs targeting metabotropic glutamate receptors.
Mécanisme D'action
Eglumetad monohydrate exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). These receptors are involved in modulating synaptic transmission and neuronal excitability. By activating these receptors, this compound can reduce the release of excitatory neurotransmitters, leading to anxiolytic and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Eglumetad monohydrate is unique in its selective agonism for mGluR2/3 receptors. Similar compounds include:
Talaglumetad: A prodrug of eglumegad, also developed by Eli Lilly and Company, which is metabolized to release the active compound.
Pomaglumetad: Another selective agonist for mGluR2/3 receptors, investigated for its potential in treating psychiatric disorders.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications.
Propriétés
Numéro CAS |
209216-09-1 |
|---|---|
Formule moléculaire |
C8H13NO5 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H11NO4.H2O/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H2/t3-,4-,5-,8-;/m0./s1 |
Clé InChI |
XJPQOSJARVVBIU-PLFKSMQJSA-N |
SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.O |
SMILES isomérique |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.O |
SMILES canonique |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.O |
Synonymes |
(+)-(1S,2S,5R,6S)-2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid 2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid eglumetad LY 314582 LY 354740 LY 366563 LY-314582 LY-354740 LY-366563 LY314582 LY354740 LY366563 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


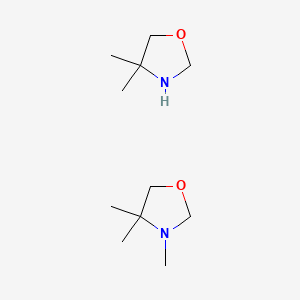
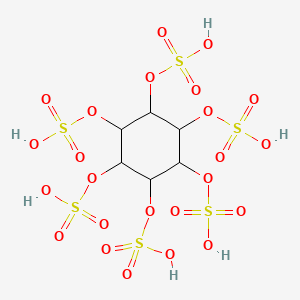
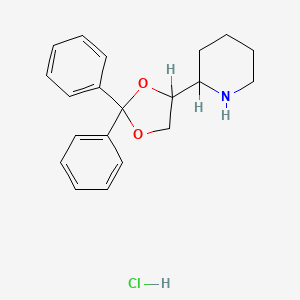
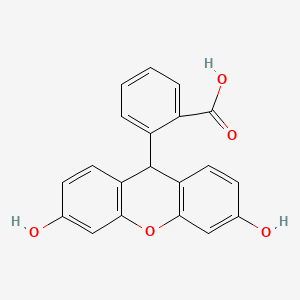
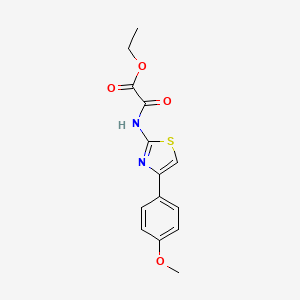
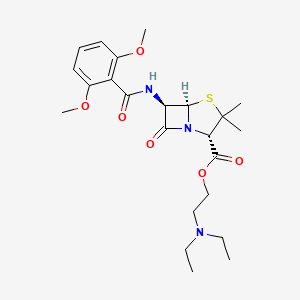
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)


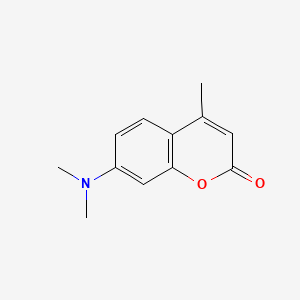
![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
